4-[(Methylamino)methyl]benzene-1-sulfonamide hydrochloride
Overview
Description
4-[(Methylamino)methyl]benzene-1-sulfonamide hydrochloride is a chemical compound with the molecular formula C8H13ClN2O2S and a molecular weight of 236.72 g/mol . This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
Scientific Research Applications
4-[(Methylamino)methyl]benzene-1-sulfonamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: This compound is utilized in biochemical assays and as a probe to study enzyme activities and protein interactions.
Safety and Hazards
The compound has been classified with the signal word “Warning” under the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Preparation Methods
The synthesis of 4-[(Methylamino)methyl]benzene-1-sulfonamide hydrochloride typically involves the reaction of 4-formylbenzenesulfonamide with methylamine under controlled conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
4-[(Methylamino)methyl]benzene-1-sulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Mechanism of Action
The mechanism of action of 4-[(Methylamino)methyl]benzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include modulation of enzyme activity, alteration of signal transduction pathways, and changes in gene expression .
Comparison with Similar Compounds
4-[(Methylamino)methyl]benzene-1-sulfonamide hydrochloride can be compared with other sulfonamide derivatives, such as:
4-Aminobenzenesulfonamide: This compound has a similar sulfonamide group but lacks the methylamino substituent, resulting in different chemical and biological properties.
4-(Dimethylamino)methylbenzenesulfonamide: The presence of an additional methyl group on the amino substituent can lead to variations in reactivity and biological activity.
4-(Ethylamino)methylbenzenesulfonamide: The ethyl group introduces steric and electronic effects that can influence the compound’s behavior in chemical reactions and biological systems.
These comparisons highlight the uniqueness of this compound in terms of its structure and applications.
Properties
IUPAC Name |
4-(methylaminomethyl)benzenesulfonamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S.ClH/c1-10-6-7-2-4-8(5-3-7)13(9,11)12;/h2-5,10H,6H2,1H3,(H2,9,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDFZFCMACVDSNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)S(=O)(=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116599-33-8 | |
Record name | 4-[(methylamino)methyl]benzene-1-sulfonamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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